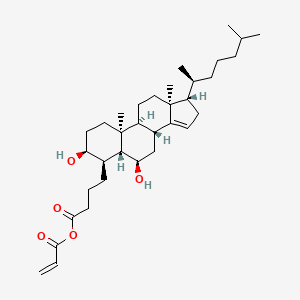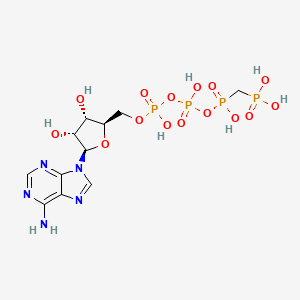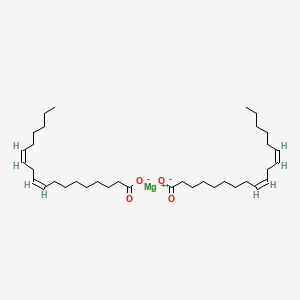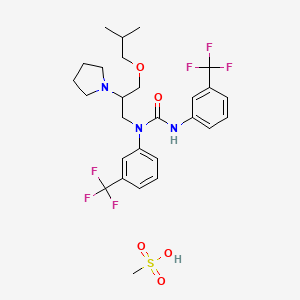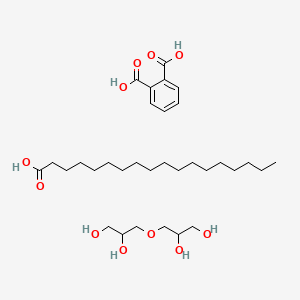
(1,2,4)Triazolo(4,3-a)quinazoline, 5-phenyl-1-(2-phenylethenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,4)Triazolo(4,3-a)quinazoline, 5-phenyl-1-(2-phenylethenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(4,3-a)quinazoline, 5-phenyl-1-(2-phenylethenyl)- typically involves the construction of the triazoloquinazoline core followed by the introduction of the phenyl and phenylethenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzonitrile with hydrazine hydrate can form the triazole ring, which is then fused with a quinazoline moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
(1,2,4)Triazolo(4,3-a)quinazoline, 5-phenyl-1-(2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce triazoloquinazoline alcohols .
科学研究应用
(1,2,4)Triazolo(4,3-a)quinazoline, 5-phenyl-1-(2-phenylethenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (1,2,4)Triazolo(4,3-a)quinazoline, 5-phenyl-1-(2-phenylethenyl)- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which is a key mechanism underlying its anticancer activity. Additionally, it may inhibit specific enzymes involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
(1,2,4)Triazolo(4,3-a)quinoxaline: Similar in structure but with a quinoxaline core.
(1,2,4)Triazolo(3,4-b)(1,3,4)thiadiazine: Contains a thiadiazine ring fused with a triazole
Uniqueness
(1,2,4)Triazolo(4,3-a)quinazoline, 5-phenyl-1-(2-phenylethenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit enzymes makes it a promising candidate for anticancer research .
属性
CAS 编号 |
95854-72-1 |
|---|---|
分子式 |
C23H16N4 |
分子量 |
348.4 g/mol |
IUPAC 名称 |
5-phenyl-1-[(E)-2-phenylethenyl]-[1,2,4]triazolo[4,3-a]quinazoline |
InChI |
InChI=1S/C23H16N4/c1-3-9-17(10-4-1)15-16-21-25-26-23-24-22(18-11-5-2-6-12-18)19-13-7-8-14-20(19)27(21)23/h1-16H/b16-15+ |
InChI 键 |
UFHLQAOMUXALJQ-FOCLMDBBSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C3N2C4=CC=CC=C4C(=N3)C5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=NN=C3N2C4=CC=CC=C4C(=N3)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



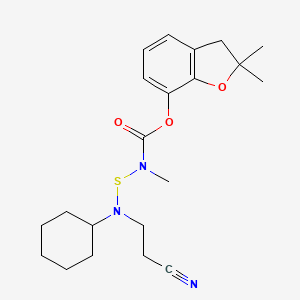

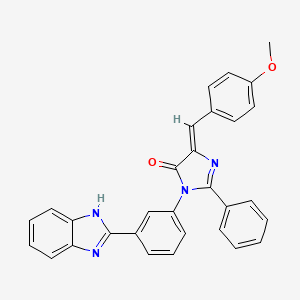

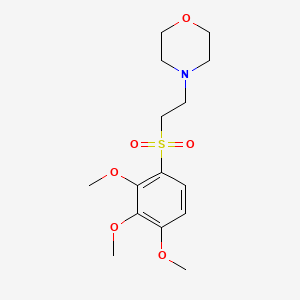
![(11S)-6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione](/img/structure/B15185002.png)
